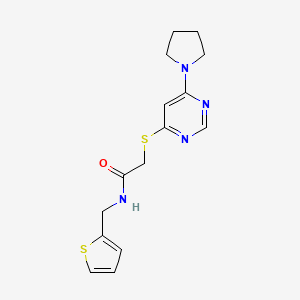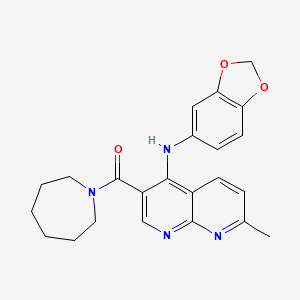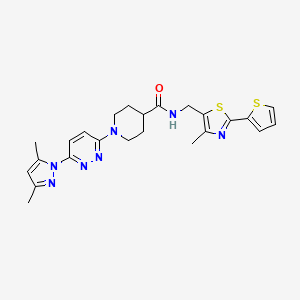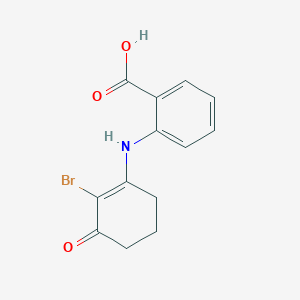![molecular formula C19H16ClN3O2S B2974181 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-24-3](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical reactivity of quinazolinone derivatives, including transformations that are key for developing pharmacologically active compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate illustrates the synthetic versatility of quinazolinone scaffolds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). Another study demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the potential for creating diverse quinazolinone-based structures with biological relevance (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Biological Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities against various cancer cell lines, showcasing the therapeutic potential of quinazolinone analogs in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Another research effort focused on clubbed quinazolinone and 4-thiazolidinone compounds, revealing significant antimicrobial efficacy against several bacterial and fungal strains, suggesting their use as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Analgesic Activities
Quinazolinone scaffolds have also been investigated for their potential in treating neurological disorders. For example, the crystal structures of three anticonvulsant enaminones based on a quinazolinone framework were determined, providing insights into the molecular basis of their anticonvulsant activity and laying the groundwork for the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000). Moreover, research into the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety highlighted the analgesic potential of these compounds, offering avenues for the development of novel pain management solutions (Saad, Osman, & Moustafa, 2011).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate. This intermediate is then reacted with thiourea to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with propargylamine in the presence of triethylamine and acetic acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "thiourea", "propargylamine", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)cyanoacetate with thiourea in ethanol to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Reaction of 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with propargylamine in the presence of triethylamine and acetic acid to form the final compound, 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
422528-24-3 |
製品名 |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C19H16ClN3O2S |
分子量 |
385.87 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)13-5-8-15-16(10-13)22-19(26)23(18(15)25)11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |
InChIキー |
GWDCXYHWPQWDSG-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)
![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)

![2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2974102.png)

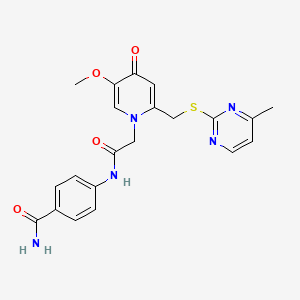
![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)
